molecular formula C10H11N3O B13697498 2-(5-Methyl-2-pyridyl)imidazole-5-methanol

2-(5-Methyl-2-pyridyl)imidazole-5-methanol

Cat. No.: B13697498
M. Wt: 189.21 g/mol
InChI Key: MFWJOWFNJIGUDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Methyl-2-pyridyl)imidazole-5-methanol is a heterocyclic compound that features both pyridine and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-2-pyridyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with imidazole in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-2-pyridyl)imidazole-5-methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce an alcohol or amine .

Mechanism of Action

The mechanism of action of 2-(5-Methyl-2-pyridyl)imidazole-5-methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Methyl-2-pyridyl)imidazole-5-methanol is unique due to the presence of both the pyridine and imidazole rings, as well as the hydroxyl group. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

[2-(5-methylpyridin-2-yl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C10H11N3O/c1-7-2-3-9(11-4-7)10-12-5-8(6-14)13-10/h2-5,14H,6H2,1H3,(H,12,13)

InChI Key

MFWJOWFNJIGUDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C2=NC=C(N2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.